(2R,4S)-4-hydroxy-1-[(2E,6Z)-nona-2,6-dienyl]piperidine-2-carboxylic acid
Overview
Description
(2R,4S)-4-hydroxy-1-[(2E,6Z)-nona-2,6-dienyl]piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H25NO3 and its molecular weight is 267.36 g/mol. The purity is usually 95%.
The exact mass of the compound (2R*,4S*)-4-hydroxy-1-[(2E,6Z)-nona-2,6-dien-1-yl]piperidine-2-carboxylic acid is 267.18344366 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Intermediate for Amines : This compound serves as a versatile intermediate in the synthesis of a broad range of amines containing a substituted piperidine subunit. These amines have various applications, including in pharmaceuticals and material science (Acharya & Clive, 2010).
Precursor in Solid-Phase Synthesis : It is used as a precursor in solid-phase synthesis to form simplified oligosaccharide analogues. This application is significant in the study of carbohydrate mimics, which are crucial for understanding biological processes and drug development (Byrgesen, Nielsen, Willert, & Bols, 1997).
Antimicrobial Activity : Derivatives of this compound have been explored for their antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Coloring Agent in Anodized Aluminum : It has been used as an additive in the electrolytic coloring of anodized aluminum, influencing color uniformity and intensity. This application is significant in material sciences and industrial processes (Karagianni & Tsangaraki-Kaplanoglou, 1996).
Cancer Treatment Research : Specific derivatives of this compound have been investigated for their potential in treating cancer, specifically as Aurora kinase inhibitors (ヘンリー,ジェームズ, 2006).
CO2 Absorption Studies : Functionalized derivatives have been studied for their CO2 absorption characteristics, relevant in environmental science and technology (Robinson, McCluskey, & Attalla, 2011).
Properties
IUPAC Name |
(2R,4S)-4-hydroxy-1-[(2E,6Z)-nona-2,6-dienyl]piperidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-2-3-4-5-6-7-8-10-16-11-9-13(17)12-14(16)15(18)19/h3-4,7-8,13-14,17H,2,5-6,9-12H2,1H3,(H,18,19)/b4-3-,8-7+/t13-,14+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPCJXJUILTZEW-ISAYCPCXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC=CCN1CCC(CC1C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC/C=C/CN1CC[C@@H](C[C@@H]1C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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